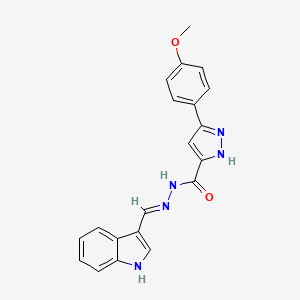

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Übersicht

Beschreibung

(E)-N’-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features an indole moiety, a methoxyphenyl group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under reflux conditions in the presence of an acid catalyst. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N’-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies indicate that the compound exhibits significant anticancer properties. For instance, derivatives of indole and pyrazole have shown promising results against various cancer cell lines, including HeLa and MCF-7. One study reported that certain derivatives demonstrated IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Research indicates that it possesses effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of (E)-N'-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with target proteins such as DNA gyrase. These interactions are crucial for understanding how the compound exerts its biological effects at the molecular level .

Anticancer Evaluation

A study conducted on a series of compounds related to this compound revealed that these compounds induced apoptosis in cancer cells through cell cycle arrest mechanisms, specifically at the G2/M phase .

Antimicrobial Efficacy

In another case study, derivatives were tested for their antibacterial properties using standard methods such as the disk diffusion method. Compounds showed varying degrees of inhibition against tested bacteria, with some exhibiting higher efficacy than conventional antibiotics .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of (E)-N’-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-N’-((1H-indol-3-yl)methylene)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carbohydrazide

- (E)-N’-((1H-indol-3-yl)methylene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

- (E)-N’-((1H-indol-3-yl)methylene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-N’-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable molecule for further research and development.

Biologische Aktivität

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety linked to a pyrazole and carbohydrazide structure, which contributes to its unique biological profile. The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cell division. The compound has been shown to interact with microtubules, leading to mitotic catastrophe in cancer cells. This mechanism is comparable to that of established antitumor agents like colchicine, but with reduced cytotoxicity towards normal cells .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .

- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound induces S-phase arrest in the cell cycle, further supporting its potential as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Preliminary studies indicate that certain derivatives may possess anti-inflammatory properties, although further research is needed to confirm these findings .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| A18 | Indole-Pyrazole-Carbohydrazide | 12.50 | Tubulin polymerization inhibitor |

| 4Ik | Indole-Pyrazole | 15.00 | Cytotoxic against HepG2 |

| 4Il | Indole-Pyrazole | 18.00 | S-phase arrest |

Study 1: Tubulin Polymerization Inhibition

A study synthesized a series of indole-containing pyrazole-carbohydrazide derivatives and evaluated their ability to inhibit tubulin polymerization. The lead compound A18 showed notable antiproliferative efficacy comparable to colchicine but with lower toxicity .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the cytotoxic activity of various pyrazole derivatives against multiple human cancer cell lines using the MTT assay. The results indicated that some compounds exhibited superior potency compared to traditional chemotherapeutics, highlighting their potential as effective anticancer agents .

Eigenschaften

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-27-15-8-6-13(7-9-15)18-10-19(24-23-18)20(26)25-22-12-14-11-21-17-5-3-2-4-16(14)17/h2-12,21H,1H3,(H,23,24)(H,25,26)/b22-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSPYXXIPSUWPY-WSDLNYQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.